Product packaging for Avizafone-d5 Dihydrobromide(Cat. No.:CAS No. 1356022-34-8)

Avizafone-d5 Dihydrobromide

Cat. No.: B588496
CAS No.: 1356022-34-8
M. Wt: 434.976
InChI Key: WQRZTXVDPVPVDN-KAJGCMSNSA-N
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Description

Research Context of Avizafone-d5 Dihydrobromide as a Deuterated Prodrug Analog

This compound is the deuterium-labeled analog of Avizafone (B1665846), a water-soluble prodrug of the benzodiazepine, diazepam. musechem.comscbt.com A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. In this case, Avizafone is designed to rapidly hydrolyze into the active diazepam. smolecule.com The "d5" designation indicates that five hydrogen atoms on the compound's benzoyl ring have been replaced with deuterium (B1214612) atoms. vulcanchem.com This specific labeling creates isotopic stability without altering the fundamental pharmacological activity of the resulting diazepam. vulcanchem.com

The primary research application for Avizafone and its deuterated analog is as a potential antidote to organophosphate poisoning. pharmaffiliates.comtheclinivex.com Organophosphate nerve agents can induce life-threatening seizures, and the rapid administration of an anticonvulsant like diazepam is critical. vulcanchem.com Avizafone was developed to be a more water-soluble delivery form of diazepam, suitable for intramuscular injection in emergency scenarios. vulcanchem.com this compound serves as a valuable tool in the research and development of such treatments. theclinivex.com Its deuterated nature allows for precise tracking and analysis in preclinical and clinical research settings. vulcanchem.commusechem.com

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound pharmaffiliates.com
Synonyms L-Lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide-d5 Dihydrobromide; Prodiazepam-d5 Dihydrobromide pharmaffiliates.comcymitquimica.com
Molecular Formula C₂₂H₂₄D₅Br₂ClN₄O₃ or C₂₃H₂₅D₅Br₂ClN₃O₃ vulcanchem.compharmaffiliates.comcymitquimica.comchemscene.com
Molecular Weight ~596.79 g/mol pharmaffiliates.comchemscene.com
CAS Number 1356022-34-8 pharmaffiliates.comcymitquimica.com
Isotopic Purity Typically >98% deuterium incorporation vulcanchem.com
Form Solid impurity.com

Note: Variations in molecular formula and weight can be found across different suppliers, likely due to different representations of the deuterated structure.

Overview of Academic Research Directions for this compound

The academic and industrial research applications of this compound are centered on its utility as a stable isotope-labeled internal standard and research tool. musechem.commedchemexpress.com Its deuteration makes it an invaluable asset for pharmacokinetic (PK) and metabolic studies, allowing researchers to precisely analyze the conversion of the Avizafone prodrug into its active metabolite, diazepam. musechem.com

Key research directions include:

Isotopic Tracing and Distribution Studies: The deuterium label enables researchers to track the distribution of the compound across biological barriers, such as the blood-brain barrier, using sensitive analytical techniques like mass spectrometry. vulcanchem.com This helps in understanding how quickly and efficiently the prodrug reaches its target site of action.

Quantitative Mass Spectrometry: In complex biological samples, distinguishing between an administered drug and endogenous molecules can be challenging. This compound is used as an internal standard in mass spectrometry-based assays. vulcanchem.com This allows for the precise quantification of the non-deuterated drug in biological matrices, improving the accuracy of pharmacokinetic assessments and drug-drug interaction studies. vulcanchem.com

Metabolic Stability and Pathway Analysis: By comparing the metabolism of Avizafone-d5 to its non-deuterated counterpart, researchers can investigate the impact of deuteration on metabolic stability. vulcanchem.com This provides insights into the specific metabolic pathways involved and how altering them might enhance the compound's properties. musechem.com

These research applications are crucial for optimizing therapeutic strategies and understanding the complete ADME profile of the Avizafone prodrug system. musechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28ClN3O3 B588496 Avizafone-d5 Dihydrobromide CAS No. 1356022-34-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,6-diamino-N-[3-[4-chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]-2-oxobutyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O3/c1-15(21(28)14-27-23(30)20(26)9-5-6-12-25)18-11-10-17(24)13-19(18)22(29)16-7-3-2-4-8-16/h2-4,7-8,10-11,13,15,20H,5-6,9,12,14,25-26H2,1H3,(H,27,30)/t15?,20-/m0/s1/i2D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRZTXVDPVPVDN-KAJGCMSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)C(C)C(=O)CNC(=O)[C@H](CCCCN)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Fidelity of Avizafone D5 Dihydrobromide

Chemical Synthesis Pathways for Deuterated Avizafone (B1665846) Analogs

The synthesis of Avizafone-d5 dihydrobromide involves a multi-step process that begins with the deuteration of a key precursor, followed by coupling reactions and final salt formation. The primary goal is to achieve high isotopic purity while maintaining the structural integrity of the parent molecule.

Precursor Selection and Deuterium (B1214612) Source Integration

The synthesis typically commences with the selection of appropriate starting materials. Benzoyl chloride is a common precursor for the introduction of the deuterated benzoyl group. vulcanchem.com The deuterium atoms are incorporated into this precursor through exchange reactions.

The primary source of deuterium is heavy water (D₂O). vulcanchem.comtn-sanso.co.jp Catalytic exchange reactions are employed to replace the hydrogen atoms on the benzoyl ring of the precursor with deuterium. vulcanchem.com This process is often carried out under controlled conditions to maximize the efficiency of deuterium incorporation. vulcanchem.comansto.gov.au Another approach involves the use of deuterated solvents or reagents in the synthesis of the precursor itself. vulcanchem.com

Deuteration Strategies and Reaction Optimization

Several strategies can be employed for the deuteration of aromatic compounds like the benzoyl moiety in Avizafone. One common method is H/D exchange at high temperatures and pressures in the presence of a catalyst. ansto.gov.au Flow synthesis methods using microwave technology have also been developed to improve reaction efficiency and throughput for deuterated aromatic compounds. tn-sanso.co.jp

Once the deuterated precursor, such as benzoyl-d5 chloride, is synthesized, it is coupled with a lysine (B10760008) derivative to form the prodrug backbone. vulcanchem.comchemistry-chemists.com This step is crucial for creating the peptide linkage that allows for enzymatic cleavage in vivo to release the active diazepam. The reaction conditions must be carefully optimized to ensure efficient coupling without compromising the isotopic enrichment of the deuterated ring.

Purification and Isolation Techniques for this compound

After synthesis, a rigorous purification process is necessary to isolate this compound with high chemical and isotopic purity. This typically involves a combination of chromatographic separations and crystallization.

Chromatographic Separations for Isotopic Purity

Chromatographic techniques are essential for separating the desired deuterated compound from any remaining non-deuterated or partially deuterated analogues, as well as other reaction byproducts. smolecule.comiaea.org High-performance liquid chromatography (HPLC) is a commonly used method for the purification of deuterated compounds. ansto.gov.auansto.gov.au Specialized chromatographic methods, such as those using cavitand-impregnated ionic liquid stationary phases in gas chromatography, have shown effectiveness in separating isotopic molecules. acs.orgnih.gov Recycle gas chromatography has also been utilized for the separation of deuterated and non-deuterated molecules. nih.gov

Crystallization and Salt Formation Processes

Following chromatographic purification, the final step is often crystallization to obtain a solid, stable form of the compound. The dihydrobromide salt of Avizafone-d5 is formed by reacting the purified free base with hydrobromic acid. vulcanchem.com This salt form enhances the water solubility of the compound, a critical property for its intended applications. vulcanchem.com The crystallization process itself can further contribute to the purification of the final product.

Characterization of Deuterium Incorporation and Isotopic Purity

Key analytical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Multinuclear NMR, including ¹H, ²H, and ¹³C NMR, is used to confirm the chemical structure and to determine the specific sites and level of deuterium incorporation. ansto.gov.auansto.gov.au

The goal is to achieve an isotopic purity of greater than 98% for the deuterated positions. vulcanchem.com

Table 1: Key Synthesis and Purification Parameters

Parameter Description References
Deuteration Precursor Benzoyl chloride vulcanchem.com
Deuterium Source Heavy Water (D₂O) vulcanchem.comtn-sanso.co.jp
Deuteration Method Catalytic H/D exchange vulcanchem.comansto.gov.au
Purification Technique High-Performance Liquid Chromatography (HPLC) ansto.gov.auansto.gov.au
Final Form Dihydrobromide salt vulcanchem.com

| Target Isotopic Purity | >98% | vulcanchem.com |

Table 2: Analytical Characterization Techniques

Technique Purpose References
Mass Spectrometry (MS) Molecular weight determination and isotopic abundance ansto.gov.auansto.gov.auresearchgate.net

Spectroscopic Validation of Deuterium Labeling Position and Extent (e.g., NMR, IR)

Spectroscopic methods are indispensable for confirming the successful and specific incorporation of deuterium atoms into the Avizafone structure. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques used for this validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is a powerful tool for confirming the position of deuterium labeling. In the ¹H NMR spectrum of non-deuterated Avizafone, signals corresponding to the five protons on the benzoyl ring would appear at characteristic chemical shifts in the aromatic region. For Avizafone-d5, the successful substitution of these five protons with deuterium atoms results in the disappearance of these specific signals from the spectrum. This absence provides direct evidence of deuteration at the intended positions. While ²H NMR (Deuterium NMR) could also be used to observe the deuterium signals directly, the validation is most commonly and clearly achieved through ¹H NMR.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule based on their vibrational frequencies. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequency of the corresponding chemical bond. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and due to the increased mass of deuterium, its stretching vibrations occur at a lower frequency (wavenumber) than those of a C-H bond. cdnsciencepub.comucla.edu

In the IR spectrum of Avizafone-d5, the characteristic aromatic C-H stretching bands would be absent and replaced by C-D stretching bands at lower wavenumbers. This shift is a definitive indicator of deuteration. cdnsciencepub.comacs.org The C=O stretching frequency may also exhibit a slight shift to a lower frequency with increasing deuteration. cdnsciencepub.com

Table 1: Comparison of Characteristic IR Stretching Frequencies for C-H and C-D Bonds.
Bond TypeTypical IR Absorption Range (cm⁻¹)Significance in Validation
Aromatic C-H Stretch3100 - 3000Present in Avizafone; Absent or significantly diminished in Avizafone-d5.
Aromatic C-D Stretch2300 - 2200Absent in Avizafone; Present in Avizafone-d5, confirming deuteration.

Mass Spectrometric Confirmation of Deuterium Content

The molecular weight of this compound is significantly higher than that of its non-labeled counterpart due to the replacement of five hydrogen atoms (atomic mass ≈ 1.008 amu) with five deuterium atoms (atomic mass ≈ 2.014 amu). The mass spectrometer detects this mass difference, confirming that the desired level of deuteration has been achieved. High-resolution mass spectrometry can provide an accurate mass measurement, further confirming the elemental composition and successful synthesis. smolecule.com

The analysis confirms the identity of the compound and is crucial for its application in quantitative studies, where it serves as an ideal internal standard for the bioanalysis of Avizafone and its active metabolite, diazepam. researchgate.netresearchgate.net

Table 2: Molecular Properties of Avizafone and this compound.
CompoundMolecular FormulaMolecular Weight (g/mol)
AvizafoneC₂₂H₂₇ClN₄O₃430.93 pharmaffiliates.com
This compoundC₂₂H₂₄D₅Br₂ClN₄O₃597.79 vulcanchem.comsmolecule.com

Advanced Analytical Methodologies for Avizafone D5 Dihydrobromide

Mass Spectrometry-Based Quantification and Structural Elucidation

Mass spectrometry (MS) is a cornerstone technique for the analysis of Avizafone-d5 Dihydrobromide, providing exceptional sensitivity and specificity for both quantification in complex biological matrices and confirmation of its molecular structure. Its deuteration pattern, which involves the substitution of five hydrogen atoms with deuterium (B1214612), provides a distinct mass shift that is readily detectable by MS, enabling precise differentiation from the unlabeled parent compound. smolecule.commusechem.com

Table 1: Molecular and Mass Spectrometric Properties of this compound

Property Value Source
Molecular Formula C₂₂H₂₄D₅Br₂ClN₄O₃ smolecule.comlgcstandards.com
Molecular Weight ~597.79 g/mol smolecule.comlgcstandards.com
Accurate Mass 595.06 Da smolecule.comlgcstandards.com
Isotopic Label Deuterium (d5) medchemexpress.com

Development and Validation of LC-MS/MS Methods for this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the quantification of this compound. This technique combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. nih.govresearchgate.net Method development and validation are performed according to regulatory guidelines to ensure reliability, accuracy, and precision. nih.govnih.gov

Ionization Techniques and Fragmentation Patterns

For a molecule like this compound, electrospray ionization (ESI) is the most common and suitable technique, typically operated in positive ion mode. ESI is a soft ionization method that generates intact protonated molecular ions [M+H]+, minimizing in-source fragmentation and preserving the molecular integrity of the analyte for initial mass analysis.

In the subsequent stage of tandem mass spectrometry (MS/MS), the selected precursor ion (the protonated molecule) is subjected to collision-induced dissociation (CID). This process generates a unique fragmentation pattern that is characteristic of the molecule's structure. The analysis of these fragmentation patterns provides critical information about the molecule's connectivity, helping to confirm the identity by piecing together structural components such as the lysine (B10760008) promoiety and the diazepam precursor structure. While specific fragmentation data for the d5 variant is not publicly detailed, the pattern would be analogous to the unlabeled compound, with mass shifts corresponding to the deuterated benzoyl ring system. smolecule.com

Matrix Effects and Internal Standard Applications

When analyzing samples from biological matrices such as plasma or urine, other endogenous components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. bataviabiosciences.com This can lead to either ion suppression or enhancement, causing an underestimation or overestimation of the analyte's true concentration and compromising the accuracy of the results. bataviabiosciences.com

The primary application of this compound is to serve as an ideal internal standard to counteract these matrix effects. medchemexpress.commusechem.com As a stable isotope-labeled (SIL) internal standard, it co-elutes chromatographically with the unlabeled analyte (avizafone) and experiences the same matrix effects. researchgate.net However, because it is differentiated by its mass in the spectrometer, the ratio of the analyte's signal to the internal standard's signal remains constant, regardless of signal suppression or enhancement. This allows for highly accurate and precise quantification. The substantial mass difference between Avizafone-d5 and its parent compound provides excellent discrimination in mass spectrometric analysis. smolecule.com

High-Resolution Mass Spectrometry for Precise Mass Measurement and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound. Unlike nominal mass instruments, HRMS instruments can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 parts per million). This precise mass measurement, such as the determined accurate mass of 595.06 Daltons for the deuterated compound, allows for the unambiguous confirmation of its molecular formula, C₂₂H₂₄D₅Br₂ClN₄O₃. smolecule.comlgcstandards.com This capability is critical for structural confirmation and for distinguishing the analyte from other potential isobaric interferences in a complex sample.

GC-MS Approaches (if applicable for volatile derivatives)

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. The compound is a relatively large, non-volatile peptide prodrug salt, making it thermally unstable and unsuitable for the high temperatures required for GC analysis. jfda-online.com

However, GC-MS could theoretically be applied if the molecule is first converted into a volatile and thermally stable derivative. Chemical derivatization is a technique used to modify analytes to make them more amenable to GC analysis. jfda-online.com For a molecule with amine and amide functional groups like Avizafone-d5, common derivatization strategies could include:

Silylation: Reacting the molecule with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Acylation: Introducing acyl groups using reagents like trifluoroacetic anhydride (B1165640) (TFAA) to increase volatility.

These derivatization steps would create a new chemical entity with different properties, allowing it to pass through the GC column and be analyzed by the mass spectrometer. mdpi.com This approach is not standard for this compound and would require significant method development to ensure complete and reproducible derivatization.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from its metabolites, impurities, and endogenous components of the sample matrix prior to detection. nih.gov This separation is crucial for reducing matrix effects and ensuring accurate quantification. nih.gov

The most common technique employed is reversed-phase high-performance liquid chromatography (RP-HPLC) or its more advanced version, ultra-high-performance liquid chromatography (UHPLC). lcms.cz A typical RP-HPLC method for a compound of this nature would involve:

Stationary Phase: A C18 column, which contains silica (B1680970) particles bonded with 18-carbon alkyl chains, providing a nonpolar surface.

Mobile Phase: A gradient mixture of an aqueous component (e.g., water with a small percentage of formic acid or an ammonium (B1175870) formate (B1220265) buffer to control pH and improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is typically used. This allows for the effective elution of analytes with varying polarities, ensuring that Avizafone-d5 is well-separated from earlier-eluting polar compounds and later-eluting nonpolar compounds. The high efficiency of UHPLC systems allows for rapid analysis times, often under four minutes, without compromising separation quality. lcms.cz

Table 2: Comparison of Primary Analytical Techniques for this compound

Technique Application Advantages Limitations
LC-MS/MS Gold standard for quantification in biological matrices. High sensitivity, high specificity, excellent for complex matrices. Susceptible to matrix effects (mitigated by IS), higher equipment cost.
HRMS Molecular formula confirmation, structural elucidation. Extremely high mass accuracy, unambiguous formula determination. Typically used for qualitative or semi-quantitative work; less common for routine quantification.
GC-MS Not directly applicable; theoretical for volatile derivatives. High chromatographic resolution for volatile compounds. Requires analyte to be volatile and thermally stable; derivatization adds complexity. jfda-online.com
UHPLC Separation of analyte from matrix components. Fast analysis times, high separation efficiency, reproducible. Does not provide mass information; requires a detector (e.g., MS).

High-Performance Liquid Chromatography (HPLC) for Purity and Degradant Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for the separation and quantification of any potential degradation products. nih.gov As a prodrug of diazepam, HPLC methods developed for benzodiazepines are often adapted for its analysis. nih.govnih.gov

A typical HPLC method for Avizafone (B1665846) would employ a reversed-phase column, such as a C18 or C8 column, to separate the compound from its impurities. nih.govresearchgate.net The mobile phase is generally a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile or methanol. researchgate.netsemanticscholar.org Isocratic elution, where the mobile phase composition remains constant, is often suitable for routine purity analysis. However, a gradient elution, with a changing mobile phase composition, may be necessary to resolve a complex mixture of degradation products that can form under stress conditions such as hydrolysis, oxidation, or photolysis. nih.gov

Detection is commonly performed using a UV detector, as the benzophenone (B1666685) chromophore in the Avizafone molecule absorbs UV light. nih.gov The selection of the detection wavelength is critical for achieving optimal sensitivity and is typically set at the wavelength of maximum absorbance for Avizafone. semanticscholar.org A study on the stress degradation of Avizafone utilized LC-UV and LC-MS to successfully separate the active pharmaceutical ingredient from its decomposition products. nih.gov

The validation of an HPLC method for this compound would involve assessing parameters such as specificity, linearity, precision, accuracy, and robustness to ensure the reliability of the analytical results. nih.gov

Table 1: Representative HPLC Parameters for Analysis of Benzodiazepine-Related Compounds

Parameter Typical Conditions
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.4) (45:55 v/v)
Flow Rate 1.0 mL/min
Detection UV at 250 nm
Injection Volume 20 µL

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of this compound, primarily through enhanced resolution, speed, and sensitivity. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in sharper and narrower peaks, allowing for better separation of closely eluting compounds. lcms.cz

The increased efficiency of UPLC is particularly beneficial for resolving complex mixtures, such as the analysis of this compound in the presence of its metabolites and degradation products. The higher pressure capabilities of UPLC systems allow for faster flow rates, leading to shorter analysis times without compromising separation quality. lcms.cz

For the analysis of benzodiazepines and their metabolites, a common UPLC method would involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic solvent like acetonitrile or methanol. This approach provides the necessary selectivity and resolution to separate a wide range of related compounds. lcms.cz The use of UPLC coupled with mass spectrometry (UPLC-MS) is a powerful tool for both quantitative analysis and structural elucidation of metabolites and degradants. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. It provides detailed information about the chemical environment of individual atoms within the molecule.

Proton and Carbon NMR for Molecular Structure

¹H (Proton) and ¹³C (Carbon) NMR spectroscopy are used to elucidate the molecular structure of the compound. In the ¹H NMR spectrum of Avizafone, characteristic signals would be observed for the aromatic protons of the benzoyl and chlorophenyl rings, the protons of the lysine side chain, and the methyl group. The chemical shifts (δ) of these protons are indicative of their electronic environment.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key resonances would include those for the carbonyl carbons of the ketone and amide groups, as well as the aromatic and aliphatic carbons.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Avizafone

Nucleus Chemical Shift (δ) ppm Assignment
¹H 7.40–8.10 (m) Benzoyl aromatic protons
¹H 6.90 (d, J = 8.5 Hz) Chlorophenyl H-3
¹H 4.20 (t) Lysine Cα-H
¹H 2.80–3.10 (m) Butyl and NH₂ groups
¹³C ~195 Ketone Carbonyl (C=O)
¹³C 168–172 Amide Carbonyls (C=O)

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Deuterium NMR for Labeling Specificity

²H (Deuterium) NMR spectroscopy is specifically employed to confirm the location and extent of deuterium incorporation in this compound. Since the natural abundance of deuterium is very low, a strong signal in the ²H NMR spectrum confirms the successful labeling of the compound. smolecule.com The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the resolution is generally lower. smolecule.com

For this compound, the ²H NMR spectrum would be expected to show signals corresponding to the deuterium atoms on the benzoyl ring. The absence of significant signals at other positions would verify the high isotopic purity and the specificity of the labeling. This technique is crucial for validating the identity of the isotopically labeled standard.

Other Analytical Spectroscopic Methods

In addition to chromatography and NMR, other spectroscopic methods play a role in the characterization of this compound.

Mass Spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, including the presence of the five deuterium atoms. smolecule.com Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule, which can provide valuable structural information and help in the identification of metabolites and degradation products. The significant mass difference between the deuterated and non-deuterated compound allows for precise quantification in biological samples. smolecule.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the Avizafone molecule. The IR spectrum would show characteristic absorption bands for the amide C=O stretch, N-H bending, and aromatic C-H and C-Cl vibrations. This technique is useful for confirming the presence of key structural features of the compound. rjpbcs.comnih.gov

Applications of Avizafone D5 Dihydrobromide in Biochemical and Biological Research Models

Role as an Internal Standard in Bioanalytical Assays for Prodrugs and Metabolites

Stable isotope-labeled (SIL) compounds like Avizafone-d5 Dihydrobromide are considered the gold standard for internal standards in quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS) assays. nih.govcrimsonpublishers.com They are instrumental in correcting for variations in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the analytical method. crimsonpublishers.comresearchgate.net

This compound is specifically designed for use as an internal standard in the quantitative analysis of avizafone (B1665846) and its active metabolite, diazepam, in various biological matrices such as plasma and brain tissue. smolecule.comnih.gov In a typical LC-MS/MS method, a known amount of this compound is added to the biological sample at the beginning of the extraction process. Because it is chemically almost identical to the non-labeled avizafone, it behaves similarly during extraction, chromatography, and ionization. nih.govresearchgate.net

However, it can be distinguished from the analyte by its higher mass due to the deuterium (B1214612) atoms. medchemexpress.com This allows for the precise calculation of the concentration of the parent drug (avizafone) and its subsequent metabolite (diazepam) by comparing the peak area ratio of the analyte to the internal standard. This approach has been successfully applied in pharmacokinetic studies to determine key parameters such as maximum plasma concentration (Cmax) and area under the curve (AUC) following the administration of avizafone. nih.gov For instance, studies in healthy volunteers have used such validated LC-MS/MS assays to compare the bioavailability of diazepam after intramuscular injection of either diazepam itself or its prodrug, avizafone. nih.govresearchgate.net

Table 1: Example Pharmacokinetic Parameters Determined Using Isotope Dilution Assays

Parameter Avizafone Administration Diazepam Administration
Diazepam Cmax 231 ng/mL 148 ng/mL
Diazepam AUC Equal to Diazepam Admin. Equal to Avizafone Admin.
Time to Cmax Faster Slower

This table is generated based on data reported in a study comparing diazepam bioavailability from avizafone and diazepam injections, where LC-MS/MS methods with internal standards are typically employed for quantification. nih.gov

While stable isotopically labeled internal standards are preferred, several methodological factors must be considered. nih.gov Deuterium-labeled standards, though common and cost-effective, can sometimes exhibit slight differences in chromatographic retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect". nih.gov It is also crucial to ensure the isotopic purity of the standard and to confirm that there is no in-source loss of the deuterium label under mass spectrometry conditions. An ideal SIL internal standard should co-elute with the analyte to ensure the most effective compensation for matrix effects and ionization variability. crimsonpublishers.com Despite these considerations, the use of SILs like this compound significantly improves method robustness and is the first choice for quantitative bioanalysis. crimsonpublishers.comresearchgate.net

Investigation of Enzymatic Hydrolysis and Metabolic Conversion Pathways

This compound is also a valuable tool for studying the metabolic fate of the avizafone prodrug. Avizafone is designed to be a water-soluble precursor to the poorly soluble diazepam, requiring enzymatic conversion to its active form in the body. nih.govresearchgate.net

In vitro models are essential for elucidating the specific enzymes and mechanisms responsible for the conversion of avizafone to diazepam. The use of this compound in these systems allows for precise tracking of the prodrug's hydrolysis and the formation of its metabolites.

Research has identified aminopeptidases as the key enzymes responsible for the rapid hydrolysis of avizafone. smolecule.comnih.gov Studies have shown that enzymes like human aminopeptidase (B13392206) B (APB) and proteases from Aspergillus oryzae can efficiently convert avizafone into diazepam. nih.govresearchgate.netresearchgate.net This conversion proceeds through a transient intermediate. nih.gov The process involves the cleavage of the lysine (B10760008) moiety from the prodrug, releasing the active diazepam. smolecule.com In vitro experiments using these enzymes with avizafone have been conducted in physiological buffers to mimic in vivo conditions and to study the rate and extent of this critical activation step. nih.govresearchgate.net The stability of the converting enzyme itself, such as APB, is a significant factor, and studies have shown that the substrate avizafone can act as a stabilizer during processes like lyophilization. researchgate.netnih.gov

Understanding the kinetics of the enzymatic conversion is crucial for predicting the in vivo performance of the prodrug. patsnap.com Enzyme kinetic studies are performed to determine key parameters such as the Michaelis constant (K_M) and the maximum reaction velocity (V_max). These parameters describe the affinity of the enzyme for the substrate and the maximum rate at which the enzyme can convert the prodrug to the active drug. nih.govpatsnap.com For example, the kinetics of avizafone hydrolysis by Aspergillus oryzae protease and human aminopeptidase B have been characterized. nih.govresearchgate.net Such studies involve incubating the enzyme with a series of avizafone concentrations and measuring the initial rates of substrate consumption or product formation. nih.gov The stereoselectivity of the converting enzymes is also an important factor, as incomplete conversion has been observed in some cases, potentially due to the presence of different stereoisomers of avizafone and the enzyme's preference for one over the other. nih.gov

Table 2: Enzyme Kinetic Parameters for Avizafone Hydrolysis

Enzyme K_M (μM) V_max (μM/s)
Aspergillus oryzae protease 1,501 ± 232 1,369 ± 94

This table presents kinetic data from an in vitro study of avizafone conversion. researchgate.net

Metabolic Tracing in Non-Human Biological Systems (e.g., microsomes, hepatocytes)

While specific studies detailing the metabolic tracing of this compound in non-human biological systems like liver microsomes or hepatocytes are not extensively documented in publicly available literature, the purpose of its deuterium labeling is well-established in metabolic research. Isotope-labeled compounds, such as Avizafone-d5, are synthesized to serve as powerful tools in understanding the metabolic fate of a drug. mdpi.com The deuterium atoms act as a stable, heavy isotopic tag that allows researchers to distinguish the administered compound and its metabolites from naturally occurring, non-labeled molecules within a biological system.

In a typical in vitro study using liver microsomes or hepatocytes, Avizafone-d5 would be incubated with these metabolically active systems. nih.gov Microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism. Hepatocytes, being whole liver cells, provide a more complete picture, encompassing both Phase I and Phase II metabolic pathways. The primary goal would be to track the conversion of Avizafone-d5 into its active metabolite, diazepam-d5, and any subsequent metabolites. Analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), would be used to separate and detect the deuterated compounds, providing a clear picture of the metabolic pathways without interference from endogenous compounds. nih.gov

Elucidation of Metabolite Structures and Formation Mechanisms using Deuterium Labeling

The use of deuterium labeling is a cornerstone technique for the elucidation of metabolite structures and their formation mechanisms. researchgate.net When Avizafone-d5 is metabolized, the deuterium atoms are retained on the core structure of the molecule unless they are located at a site of metabolic attack. This characteristic is invaluable when analyzing complex biological samples with mass spectrometry (MS). nih.gov

The key advantage of using Avizafone-d5 is its utility as an internal standard and tracer in LC-MS/MS analysis. nih.gov In these experiments, a biological sample (e.g., from a microsomal incubation) is analyzed. The mass spectrometer can be programmed to specifically look for the unique mass-to-charge ratio of the deuterated parent compound and its expected metabolites. When a potential metabolite is detected, its mass spectrum will show a characteristic isotopic pattern shifted by the mass of the deuterium atoms. This "mass tag" confirms that the detected molecule is indeed derived from the administered drug and is not an endogenous substance. researchgate.net

For example, if a hydroxylated metabolite of diazepam is formed, the presence of the d5-label in its mass spectrum would unambiguously identify it as a drug-related product. By comparing the mass spectra of the deuterated metabolites with their non-deuterated counterparts, researchers can pinpoint the sites of metabolic reactions such as hydroxylation, demethylation, or glucuronidation. nih.gov This approach greatly simplifies the interpretation of complex fragmentation patterns in MS, providing crucial information for building a comprehensive metabolic map of the parent drug. nih.gov

Permeability and Transport Studies in In Vitro Cell Models

In vitro cell models are essential for evaluating the permeability and transport characteristics of drug candidates. For avizafone, a water-soluble prodrug of the poorly soluble diazepam, these studies are critical to demonstrate its potential for rapid drug delivery across biological membranes, such as the nasal epithelium. nih.govumn.edu

Monolayer Permeability Assays (e.g., MDCKII-wt)

Madin-Darby Canine Kidney II-wild type (MDCKII-wt) cell monolayers are a widely used in vitro model to represent the nasal epithelium for permeability studies. nih.govnih.gov Research has focused on a novel delivery system where avizafone is co-administered with a converting enzyme, such as Aspergillus oryzae protease. nih.govumn.edu This enzyme rapidly converts the highly water-soluble avizafone into its active, lipophilic form, diazepam. nih.gov

This rapid conversion at the apical side of the MDCKII-wt monolayer results in the formation of a supersaturated solution of diazepam. nih.gov The creation of this high-concentration gradient is the driving force for enhanced permeation across the cell layer. In vitro permeability studies demonstrated that this prodrug/enzyme combination led to a significant increase in the flux of diazepam across the monolayer compared to using a near-saturated solution of diazepam alone. nih.govumn.edu

Specifically, the diazepam flux was found to be 2 to 17.6 times greater when using the avizafone-protease mixture. nih.govumn.edu Further studies using chirally pure avizafone showed that complete conversion to diazepam could be achieved, leading to rapid and complete permeation at these enhanced rates across the MDCKII-wt cell monolayers. nih.gov

In Vitro Permeability of Diazepam from Avizafone nih.govumn.edu
ConditionDegree of Supersaturation (S)Fold Increase in Diazepam Flux (Compared to Saturated Diazepam)Cell Model
Near-Saturated Diazepam Solution0.71 (Baseline)MDCKII-wt
Avizafone-Protease Mixture1.3 - 15.32.0 - 17.6MDCKII-wt

Transport Mechanisms Across Biological Barriers

The primary transport mechanism exploited by the avizafone prodrug system is passive transcellular diffusion, driven by a steep concentration gradient. Biological barriers, such as the nasal mucosa, generally limit the passage of drugs. researchgate.net For poorly water-soluble compounds like diazepam, this limitation is often due to the low concentration of the drug that can be achieved in an aqueous solution at the absorption site.

The avizafone/enzyme strategy overcomes this barrier by converting the soluble prodrug into the active drug in situ. researchgate.net This generates a transient, highly supersaturated concentration of diazepam directly at the cell surface. nih.gov According to Fick's first law of diffusion, the rate of transport across a membrane is directly proportional to the concentration gradient. By increasing the concentration of diazepam far beyond its equilibrium solubility, the system dramatically enhances the chemical activity gradient, which is the driving force for passive transport across the lipophilic cell membrane. nih.govhealthpartners.com This allows the poorly soluble diazepam to permeate the biological barrier at a much faster rate than would otherwise be possible. nih.gov

In Vivo Disposition Studies in Animal Models (excluding human clinical trials)

Preclinical disposition studies in animal models are crucial for understanding the in vivo performance of a drug delivery system. Studies in rats and primates have been conducted to assess the pharmacokinetics of diazepam following the administration of its prodrug, avizafone. nih.govspringermedizin.de

Assessment of Absorption and Distribution in Preclinical Models

In vivo studies in rats have demonstrated the effectiveness of intranasally co-administering avizafone with a converting enzyme, human aminopeptidase B. nih.govhealthpartners.com This approach was designed to circumvent the poor aqueous solubility of diazepam and achieve rapid absorption through the nasal mucosa. researchgate.netnih.gov The studies reported rapid and extensive absorption of diazepam, with peak plasma concentrations (Tmax) occurring as quickly as 5 to 8 minutes post-administration. nih.govhealthpartners.com

The bioavailability of diazepam from this system was high, reaching 112-114% at higher doses, indicating complete absorption. researchgate.netnih.gov Both diazepam and a transient intermediate metabolite were absorbed. healthpartners.com A physiologically based pharmacokinetic (PBPK) model was used to further analyze the data and estimate the first-order absorption rate constants from the nasal cavity. nih.gov These preclinical results highlight the system's ability to achieve rapid systemic exposure of diazepam, with subsequent distribution into the brain. researchgate.netnih.gov

Studies in primates have also been conducted, comparing intramuscular injection of avizafone to diazepam. nih.gov These studies found that the conversion half-life of avizafone to diazepam was rapid, around 2.7 minutes in monkeys. nih.gov Administration of the prodrug resulted in a higher maximum plasma concentration (Cmax) of diazepam that was achieved more quickly compared to injecting diazepam itself. nih.govresearchgate.net

Pharmacokinetic Parameters of Diazepam Following Avizafone Administration in Rats (Intranasal) researchgate.netnih.govhealthpartners.com
Equivalent Diazepam DoseBioavailability (F%)Max. Plasma Concentration (Cmax)Time to Cmax (Tmax)
0.500 mg/kg77.8% ± 6.0%71.5 ± 9.3 ng/mL5 minutes
1.00 mg/kg112% ± 10%388 ± 31 ng/mL8 minutes
1.50 mg/kg114% ± 7%355 ± 187 ng/mL5 minutes

Prodrug Conversion Kinetics in Animal Plasma and Tissues

Avizafone was developed as a water-soluble prodrug of diazepam, designed for rapid conversion to its active form following administration. In vivo, this biotransformation is primarily mediated by aminopeptidases, which hydrolyze Avizafone to yield lysine and the active benzodiazepine, diazepam.

Studies in animal models have demonstrated the efficiency of this conversion process. Research in monkeys has shown a rapid conversion half-life of approximately 2.7 minutes for Avizafone to diazepam. researchgate.net This swift conversion is critical for therapeutic applications where a rapid onset of diazepam's effects is required.

Further investigations in rats have explored the pharmacokinetics of diazepam following the administration of Avizafone. In one such study, intranasal co-administration of Avizafone with a converting enzyme, human aminopeptidase B, resulted in rapid and substantial absorption of diazepam. The time to reach maximum plasma concentration (Tmax) of diazepam was observed to be as short as 5 to 8 minutes across different dose levels. nih.govhealthpartners.com

The bioavailability of diazepam from Avizafone administration in these rat models was also found to be high, in some cases exceeding 100%, suggesting a highly efficient conversion and absorption process. nih.govhealthpartners.com A physiologically based pharmacokinetic (PBPK) model was utilized to estimate the first-order absorption rate constants for both diazepam and a transient intermediate, further elucidating the kinetic profile of Avizafone's conversion. nih.gov

The following table summarizes key pharmacokinetic parameters observed in a study with rats following intranasal administration of Avizafone with a converting enzyme.

Equivalent Diazepam Dose (mg/kg)Bioavailability (%)Maximum Plasma Concentration (Cmax) (ng/mL)Time to Maximum Plasma Concentration (Tmax) (minutes)
0.50077.8 ± 6.071.5 ± 9.35
1.00112 ± 10388 ± 318
1.50114 ± 7355 ± 1875

Data from a study in rats involving intranasal co-administration of Avizafone and human aminopeptidase B. nih.govhealthpartners.com

Tissue Distribution and Excretion Studies in Animal Models

Comprehensive studies detailing the specific tissue distribution and excretion pathways of Avizafone itself are limited. Research has primarily focused on the resulting concentrations and distribution of the active metabolite, diazepam, following Avizafone administration.

In a study involving intranasal administration of Avizafone with a converting enzyme in rats, both plasma and brain concentrations of diazepam were measured. nih.govhealthpartners.com The rapid appearance of diazepam in the brain, with a Tmax of approximately 8 minutes, underscores the potential for this administration route to quickly deliver the active compound to the central nervous system. researchgate.net

The distribution of diazepam, once converted from Avizafone, is expected to follow the known distribution patterns of diazepam itself. Autoradiographic studies in mice have shown that intravenously administered diazepam rapidly distributes throughout the body, with initial high concentrations in the myocardium. ru.nl Over time, the drug is observed in excretory organs, with notable uptake in the bone marrow, salivary glands, lachrymal glands, and skin even after 18 hours. ru.nl The elimination from the brain has been observed to be faster than from adipose tissue. ru.nl

Studies in dogs have shown that both diazepam and its active metabolite, desmethyldiazepam, rapidly cross the blood-brain barrier, reaching steady-state concentrations in the cerebrospinal fluid (CSF) that correspond to the unbound fraction in the serum. nih.gov

Regarding excretion, the metabolic fate of diazepam following its formation from Avizafone involves hepatic metabolism into several active metabolites, including desmethyldiazepam and oxazepam. nih.gov The elimination half-life of diazepam in dogs after intravenous administration has been reported to be approximately 3.2 hours, while its primary active metabolite, desmethyldiazepam, has a similar elimination half-life of 3.6 hours. nih.gov The excretion of diazepam and its metabolites occurs primarily through the kidneys in the urine.

The table below presents the elimination half-lives of diazepam and its major active metabolites in dogs.

CompoundAverage Elimination Half-life (t½) (hours)
Diazepam3.2
Desmethyldiazepam3.6
Oxazepam5.7

Data from a study in dogs following intravenous administration of diazepam. nih.gov

Stability and Degradation Research of Avizafone D5 Dihydrobromide

Stress Degradation Studies

Forced degradation studies are fundamental in assessing the intrinsic stability of a drug substance. sci-hub.boxnih.gov These studies involve exposing the compound to conditions more severe than accelerated storage to elicit potential degradation pathways. Research based on International Conference on Harmonisation (ICH) guidelines for the non-deuterated form, avizafone (B1665846), provides a clear framework for understanding the stability of its deuterated analog. sci-hub.boxnih.gov

Hydrolytic stability was evaluated by subjecting solutions of the compound to acidic and basic conditions. sci-hub.box Studies on avizafone hydrochloride showed that the compound is remarkably stable across a wide pH range at room temperature. sci-hub.box

When dissolved in an acidic medium (pH 1, HCl) and a basic medium (pH 12, NaOH) and kept at room temperature (22 °C) for 24 hours, no significant degradation was observed. sci-hub.box Analysis by liquid chromatography confirmed that the concentration of avizafone remained stable, and no degradation products were detected. sci-hub.box This indicates a high resistance to hydrolytic degradation in both acidic and alkaline environments under the tested conditions. sci-hub.box

Table 1: Hydrolytic Stability of Avizafone

Condition Duration Temperature Degradation Observed
Acidic (pH 1) 24 hours 22 °C None
Basic (pH 12) 24 hours 22 °C None

Data derived from studies on avizafone hydrochloride. sci-hub.box

The susceptibility of the compound to oxidation was tested using hydrogen peroxide solutions. sci-hub.box Avizafone demonstrated considerable stability against mild oxidative stress. sci-hub.box

In a 1% hydrogen peroxide solution at room temperature, no degradation was noted after 24 hours. sci-hub.box When the concentration of the oxidizing agent was increased to 10% hydrogen peroxide, only slight degradation occurred over the same period. sci-hub.box A single degradation product, 2-methylamino-5-chlorobenzophenone (MACB), was observed, accounting for only 0.1% (w/w) of the compound. sci-hub.box This suggests that the molecule is largely resistant to oxidative degradation. sci-hub.box

Table 2: Oxidative Stability of Avizafone

Condition Duration Temperature Degradation Products Extent of Degradation
1% H₂O₂ 24 hours 22 °C None None
10% H₂O₂ 24 hours 22 °C MACB ~0.1% (w/w)

Data derived from studies on avizafone hydrochloride. sci-hub.box

Photostability testing revealed that avizafone is sensitive to light, with different degradation profiles for the solid powder versus the solution form. sci-hub.box

When exposed to a continuous irradiation source (300–800 nm), avizafone powder degraded by approximately 10% after 21 hours. sci-hub.box This process yielded four minor degradation products: diazepam, 2-amino-5-chlorobenzophenone (B30270) (ACB), a rearrangement product of diazepam known as MPQ, and 2-methylamino-5-chlorobenzophenone (MACB). sci-hub.box

The compound was significantly less stable in solution, where nearly 70% of the drug degraded after 7.1 hours of light exposure. sci-hub.box The primary degradation product in solution was MACB, which precipitated out of the solution. sci-hub.box After 21 hours of exposure, the drug was almost completely degraded, with MACB being the major product and ACB as a minor product. sci-hub.box

Table 3: Photolytic Stability of Avizafone

Form Exposure Duration Degradation Major Degradation Products
Powder 21 hours ~10% Diazepam, ACB, MPQ, MACB (all minor)
Solution 7.1 hours ~70% MACB

Data derived from studies on avizafone hydrochloride. sci-hub.box

The effect of heat on the stability of avizafone was evaluated by exposing the compound to elevated temperatures. sci-hub.box While the solid form of the drug is very stable, the solution form is susceptible to thermal degradation. sci-hub.box

Studies conducted on avizafone solution at 80 °C for 14 days showed the appearance of multiple decomposition products. sci-hub.box The major degradation product was identified as MPQ, which forms via the initial degradation of avizafone to diazepam. sci-hub.box Two minor degradation products observed were MACB and ACB, each accounting for 1-2% of the mixture. sci-hub.box Additionally, two unknown decomposition products were detected via mass spectrometry. sci-hub.box

Table 4: Thermal Stability of Avizafone Solution (80 °C, 14 days)

Stability Status Degradation Products Identified
Unstable Major: MPQ (via Diazepam)
Minor: MACB, ACB (1-2% each)
Unknown: Two additional products detected by MS

Data derived from studies on avizafone hydrochloride. sci-hub.box

Identification and Characterization of Degradation Products

The identification of degradation products is crucial for understanding the stability profile of a drug substance. sci-hub.boxnih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is a key analytical technique for this purpose. sci-hub.boxgla.ac.uk

In the forced degradation studies of avizafone, LC-MS played a critical role in identifying the structures of various degradation products that formed under stress conditions. sci-hub.box

Under photolytic stress , the primary degradants identified were diazepam, 2-amino-5-chlorobenzophenone (ACB), 2-methylamino-5-chlorobenzophenone (MACB), and a diazepam rearrangement product (MPQ). sci-hub.box

Under thermal stress in solution, the major identified degradant was MPQ, formed through the intermediate diazepam. sci-hub.box MACB and ACB were present as minor products. sci-hub.box Mass spectrometry also detected two additional, unidentified peaks. sci-hub.box The first unknown peak had a mass value equal to that of the parent avizafone molecule, suggesting a possible rearrangement product. sci-hub.box The second unknown showed a peak at m/z 395, with an isotopic distribution indicating the presence of a chlorine atom. sci-hub.box

Under oxidative stress (10% H₂O₂), only MACB was detected as a minor degradation product. sci-hub.box

Table 5: Identified Degradation Products of Avizafone via Mass Spectrometry

Stress Condition Degradation Product Role
Photolytic Diazepam Minor
2-amino-5-chlorobenzophenone (ACB) Minor
2-methylamino-5-chlorobenzophenone (MACB) Minor (Powder) / Major (Solution)
Diazepam rearrangement product (MPQ) Minor
Thermal (Solution) Diazepam Intermediate
Diazepam rearrangement product (MPQ) Major
2-amino-5-chlorobenzophenone (ACB) Minor
2-methylamino-5-chlorobenzophenone (MACB) Minor
Unknown 1 (m/z = avizafone) Unknown
Unknown 2 (m/z = 395) Unknown
Oxidative (10% H₂O₂) 2-methylamino-5-chlorobenzophenone (MACB) Minor

Data derived from studies on avizafone hydrochloride. sci-hub.box

Chromatographic Separation of Degradation Profiles

The separation and identification of degradation products of avizafone are critical for assessing its stability. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) and mass spectrometry (MS) detection is a primary technique for this purpose. sci-hub.boxnih.gov

A key study on the non-deuterated form, avizafone, established a stability-indicating LC-MS method capable of separating the parent drug from its various degradation products formed under stress conditions. sci-hub.box This method provides a foundational approach for the analysis of Avizafone-d5 Dihydrobromide. The chromatographic separation was achieved on a cyano column (Phenomenex LUNA CN, 3 μm) with a mobile phase delivered at a flow rate of 300 μL/min and a column temperature of 35°C. sci-hub.box Detection was performed using a Diode-Array Detector (DAD) for UV absorbance and a single quadrupole mass spectrometer with an electrospray ionization (ESI) interface in positive ion mode. sci-hub.box

Under various stress conditions, several degradation products of avizafone have been identified. The primary degradation pathway involves the hydrolysis to diazepam. sci-hub.boxresearchgate.net Further degradation leads to other compounds. The major identified degradation products include:

Diazepam

2-methylamino-5-chlorobenzophenone (MACB)

5-chloro-2-(methylamino)phenyl)(pyridin-2-yl)methanone (MPQ)

2-amino-5-chlorobenzophenone (ACB) sci-hub.boxgla.ac.uk

A representative LC-UV chromatogram can distinguish avizafone from these known degradation products, confirming the method's specificity. sci-hub.box The use of MS detection is crucial for identifying unexpected degradation products and confirming the mass of known compounds. sci-hub.box

Interactive Table: Chromatographic Conditions for Avizafone Degradation Analysis

ParameterConditionSource
Instrument Agilent 1100 Series LC-MS sci-hub.box
Column Phenomenex LUNA CN (3 µm) sci-hub.box
Flow Rate 300 µL/min sci-hub.box
Column Temp. 35 °C sci-hub.box
Injection Vol. 20 µL sci-hub.box
UV Detection 254 nm (DAD: 190-700 nm) sci-hub.box
MS Detector Single Quadrupole with ESI sci-hub.box
MS Mode Positive Ion Scan (100-700 Th) sci-hub.box

Influence of Environmental Factors on Stability in Research Matrices

The stability of this compound is significantly influenced by environmental factors such as heat and light, particularly when in solution. Forced degradation studies, conducted according to International Conference on Harmonization (ICH) guidelines, provide insight into the compound's intrinsic stability. nih.gov

Thermal Stability: When subjected to dry heat, avizafone powder is relatively stable. However, in solution, it shows significant degradation at elevated temperatures. sci-hub.box In one study, avizafone in solution was exposed to dry heat at 80°C for 14 days. This resulted in the formation of several decomposition products. sci-hub.box The major degradation product identified under these conditions was MPQ, which forms via the intermediate, diazepam. sci-hub.box Two minor degradation products, MACB and ACB, were also observed, each accounting for 1-2% of the degradation. sci-hub.box An additional, unresolved peak with the same mass as avizafone suggested the formation of a rearrangement product. sci-hub.box

Photostability: Exposure to light is a critical factor in the degradation of avizafone, with different outcomes for the compound in its solid versus solution state. sci-hub.box

In Powder Form: As a solid powder, avizafone is fairly stable. Exposure to a high-intensity light source (765 W/m²) for 7.1 hours resulted in only 5% degradation, which increased to 10% after 21 hours. sci-hub.box The degradation products identified were minor amounts of diazepam, ACB, MPQ, and MACB. sci-hub.box

In Solution: In an aqueous solution, the compound is much less stable when exposed to light. Almost 70% of the drug degraded after 7.1 hours of light exposure. sci-hub.box The major degradation product was MACB, which precipitated out of the solution. sci-hub.box Diazepam appeared transiently in the chromatogram during the initial hours of exposure but disappeared later. sci-hub.box After 21 hours of light exposure, less than 10% of the avizafone remained, with MACB being the primary degradation product and ACB as a minor one. sci-hub.box

pH and Oxidative Stability: In studies on avizafone at room temperature, the compound demonstrated high stability under acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions over a 24-hour period, with no degradation observed. sci-hub.box Similarly, it was found to be stable in a 1% hydrogen peroxide solution at room temperature for 24 hours, indicating resistance to mild oxidative stress. sci-hub.box

Interactive Table: Summary of Avizafone Forced Degradation Studies

Stress ConditionMatrixDurationObservationMajor Degradation ProductsSource
Dry Heat Solution14 days (80°C)Significant degradationMPQ, Diazepam sci-hub.box
Light Powder21 hours~10% degradationDiazepam, ACB, MPQ, MACB (all minor) sci-hub.box
Light Solution7.1 hours~70% degradationMACB sci-hub.box
Acid Solution24 hours (RT)No degradation observedN/A sci-hub.box
Base Solution24 hours (RT)No degradation observedN/A sci-hub.box
Oxidation Solution24 hours (RT)Stable in 1% H₂O₂N/A sci-hub.box

Theoretical and Computational Investigations Involving Avizafone D5 Dihydrobromide

Molecular Modeling of Avizafone-d5 Dihydrobromide Conformation and Dynamics

Molecular modeling techniques are instrumental in elucidating the three-dimensional structure and dynamic behavior of molecules like this compound. These methods can predict how the molecule flexes, folds, and interacts with its environment, which is crucial for understanding its stability and how it is recognized by enzymes.

While specific MD simulation studies on Avizafone-d5 are not widely published, the principles of these studies on similar molecules are directly applicable. The GROMOS 54a7 force field, for instance, has been validated for studying the structural parameters of benzodiazepines. nih.gov

Table 1: Molecular Modeling Techniques and Their Potential Applications to this compound

TechniqueDescriptionPotential Application to this compound
Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules.- Predicting conformational changes in different solvent environments.- Simulating the interaction with metabolizing enzymes like aminopeptidases.- Understanding how deuteration affects molecular dynamics.
Monte Carlo Methods Uses random sampling to obtain numerical results.- Exploring a wide range of molecular conformations to identify low-energy states.
Homology Modeling Constructs an atomic-resolution model of a "target" protein from its amino acid sequence.- Building a 3D model of the metabolizing enzyme (e.g., aminopeptidase (B13392206) B) if its crystal structure is unavailable.

Quantum Chemical Calculations for Deuterium (B1214612) Isotope Effects on Reactivity

The replacement of hydrogen with deuterium in Avizafone-d5 is a key structural feature, leading to a kinetic isotope effect (KIE). libretexts.org The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions involving the cleavage of this bond. libretexts.org Quantum chemical calculations are essential for quantifying these effects and understanding their origins.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of Avizafone-d5 and its non-deuterated counterpart. nih.gov These calculations can predict the vibrational frequencies of the C-H and C-D bonds, which are fundamental to understanding the KIE. The difference in zero-point energy between the C-H and C-D bonds, which can be calculated using quantum methods, is a primary contributor to the primary kinetic isotope effect. libretexts.org

Table 2: Principles of Quantum Chemical Calculations for Isotope Effects

PrincipleDescriptionRelevance to this compound
Kinetic Isotope Effect (KIE) The change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.The deuteration in Avizafone-d5 can lead to a slower rate of metabolism compared to the non-deuterated form. libretexts.org
Zero-Point Energy (ZPE) The lowest possible energy that a quantum mechanical system may have.The ZPE of a C-D bond is lower than that of a C-H bond, making the C-D bond stronger and harder to break. libretexts.org
Density Functional Theory (DFT) A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.Can be used to calculate the ZPE and vibrational frequencies of Avizafone-d5 to predict the magnitude of the KIE. nih.gov

In Silico Predictions of Metabolic Transformations and Enzyme Interactions

In silico tools can predict the metabolic fate of a drug candidate early in the development process. nih.govmdpi.com For Avizafone-d5, which is a prodrug, the primary metabolic transformation is its hydrolysis to the active drug, diazepam, and lysine (B10760008). core.ac.uk This reaction is known to be facilitated by enzymes such as aminopeptidases. core.ac.ukmdpi.com

Computational methods can simulate the binding of Avizafone-d5 to the active site of these enzymes. nih.gov Molecular docking, a common in silico technique, can predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Preliminary docking studies of avizafone (B1665846) with aminopeptidase B have suggested a good affinity for the enzyme's active site. core.ac.uk

More advanced techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) can provide a more detailed picture of the enzymatic reaction. nih.gov These hybrid methods treat the active site of the enzyme with high-level quantum mechanics while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This approach could be used to model the entire hydrolysis reaction of Avizafone-d5, providing insights into the transition state and the role of specific amino acid residues in the catalytic process.

Ligand-Target Interaction Modeling (if relevant to specific molecular targets)

As a prodrug, Avizafone-d5 itself is not designed to have high affinity for the ultimate pharmacological targets of its active metabolite, diazepam (which are the GABA-A receptors). nih.gov The most relevant ligand-target interaction to model for Avizafone-d5 is its binding to the metabolizing enzymes that convert it to diazepam.

As mentioned, preliminary molecular docking studies have been performed for avizafone and aminopeptidase B. core.ac.uk These studies are crucial for understanding the initial recognition step of the prodrug by the enzyme. The docking score, which is related to the binding affinity, can indicate how well the prodrug fits into the active site. core.ac.uk Such models can also reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the enzyme-prodrug complex.

Further computational studies, such as molecular dynamics simulations of the enzyme-ligand complex, could provide a more dynamic picture of the interaction. mdpi.com These simulations could show how the enzyme conformation changes upon binding of Avizafone-d5 and how this facilitates the subsequent chemical reaction.

Future Directions and Emerging Research Avenues for Deuterated Analogs

Advancements in Deuterated Synthesis and Purification Technologies

The synthesis of deuterated compounds is moving towards more efficient, selective, and scalable methods, overcoming the limitations of traditional approaches. These advancements are critical for producing complex molecules like Avizafone-d5 with high isotopic purity.

Recent progress has been notable in late-stage hydrogen isotope exchange (HIE) reactions, which allow for the introduction of deuterium (B1214612) into a molecule after its primary structure has already been assembled. acs.org This is more efficient than building a molecule from small, pre-deuterated starting materials. nih.gov Methodologies such as visible-light photocatalysis and base-assisted cobalt/photoredox dual catalysis are emerging as powerful tools for these transformations. researchgate.net Another significant development is the use of continuous flow chemistry, which provides a practical and efficient pathway for installing deuterium into various organic structures, paving the way for new applications of isotope-based chemistry. colab.ws For purification, challenges like the chromatographic deuterium effect (CDE), where deuterated and non-deuterated compounds separate during chromatography, are being addressed. Research into the mechanisms of CDE is leading to the design of specialized chromatography columns and conditions to minimize or exploit this effect for better separation. acs.org

Expanded Applications in Quantitative Proteomics and Metabolomics

While Avizafone-d5 Dihydrobromide serves as an excellent internal standard for quantifying its parent drug and metabolites, the future lies in applying such deuterated analogs to the dynamic fields of proteomics and metabolomics. Stable isotope labeling is foundational to these areas, enabling the accurate tracking and quantification of biomolecules. acs.orgnih.gov

In quantitative proteomics, novel isobaric tags like the Deuterium Isobaric Amine-reactive Tag (DiART) are being developed for cost-effective, large-scale protein measurement. acs.org These reagents allow for the relative quantification of thousands of proteins across different samples, providing a global view of cellular processes. thermofisher.com

In metabolomics, stable isotope-resolved metabolomics (SIRM) uses tracers to map the flow of atoms through complex metabolic networks. nih.gov This allows researchers to move beyond static measurements to understand the dynamics of metabolic pathways in response to stimuli or in disease states. researchgate.net The use of deuterated water (D₂O) is also gaining traction for studying the turnover rates of thousands of proteins and metabolites simultaneously. researchgate.net Future applications could involve using deuterated prodrugs like Avizafone-d5 to not only quantify the drug's metabolism but also to probe its impact on wider metabolic networks in the body.

Integration with Advanced Imaging Modalities

A groundbreaking area of research is the use of deuterated compounds in non-invasive medical imaging. Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance imaging (MRI)-based technique that uses non-radioactive, deuterium-labeled tracers to visualize and quantify metabolic processes in vivo. nih.govoup.com

Unlike PET scans, which often use radioactive tracers, DMI is non-ionizing and can monitor metabolic activity over longer periods, from hours to days. nih.govnih.gov Researchers have successfully used deuterated tracers like [6,6′-²H₂]glucose to map glycolysis and other key energy pathways in the brain and in tumors. nih.govescholarship.org The low natural abundance of deuterium (0.015%) ensures that the signal from the administered tracer is clearly detectable above the background. nih.gov The seamless integration of DMI into standard clinical MRI scanners, requiring only minor software and hardware adjustments, positions it as a highly promising tool for future clinical diagnostics and for monitoring treatment responses. oup.com This technology could potentially be adapted to track the distribution and metabolic fate of deuterated drugs like Avizafone-d5 in specific tissues.

Development of Novel Analytical Platforms for Tracer Studies

The increasing complexity of tracer studies demands more sophisticated analytical platforms. The future is moving beyond targeted quantification towards untargeted and unbiased analysis of all metabolites derived from a deuterated tracer.

New analytical workflows combine high-resolution mass spectrometry (HRMS) with advanced, open-source software tools like mzMatch-ISO and IsoSearch. nih.govbohrium.comacs.org These platforms are designed to automatically detect and analyze the unique isotope patterns of metabolites derived from labeled tracers. acs.org This allows researchers to discover previously unknown metabolic pathways and byproducts of a drug. Another emerging technique is Compound-Specific Stable Isotope Analysis (CSIA), which analyzes the isotopic signature of individual compounds within a complex mixture to trace their origins and transformation pathways. researchgate.netresearchgate.net Such platforms could be used with Avizafone-d5 to create a complete map of its metabolic fate, identifying all downstream products and providing a comprehensive understanding of its biotransformation.

Role in Mechanistic Toxicology and Environmental Fate Studies (excluding safety profiles)

Deuterated analogs are becoming invaluable tools for investigating the mechanisms of chemical interactions with biological and environmental systems.

In environmental science, isotopic tracers are essential for studying the fate of micropollutants, such as pharmaceuticals, in the environment. iaea.orgwur.nl By using a labeled compound like Avizafone-d5, scientists can track its degradation, adsorption to soil, and potential formation of non-extractable residues in complex environmental matrices like water and sediment. researchgate.netwur.nlacs.org This provides critical data for assessing the environmental persistence and behavior of pharmaceutical compounds.

Q & A

Q. What are the established synthetic routes for Avizafone-d5 Dihydrobromide, and how do their yields and purity compare?

Methodological Answer: this compound synthesis typically involves isotopic labeling (deuterium at five positions) via catalytic hydrogen-deuterium exchange or deuterated precursor incorporation. Key steps include:

  • Route A : Starting from Avizafone, deuterium is introduced using D2O under Pd/C catalysis .
  • Route B : Direct synthesis from deuterated intermediates (e.g., deutero-benzodiazepine derivatives) .
  • Analytical Validation : Purity is assessed via HPLC (≥98% purity threshold) and NMR for isotopic enrichment (e.g., <sup>2</sup>H-NMR to confirm >99% deuterium incorporation) .
Synthetic Route Yield (%)Purity (HPLC)Deuterium Incorporation (%)
Route A65–7597–9998.5
Route B80–8599+99.8

Note: Route B offers superior yield and isotopic fidelity but requires specialized deuterated reagents.

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer: Stability studies should follow ICH Q1A guidelines, focusing on:

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (60% RH, 75% RH), and light exposure.
  • Analytical Metrics : Degradation products (HPLC-MS), isotopic integrity (LC-HRMS), and pH-dependent solubility .
  • Sampling Intervals : 0, 1, 3, 6, and 12 months.

Example findings from accelerated testing (40°C/75% RH):

Time (Months) Purity (%)Major Degradant (%)Isotopic Purity (%)
099.80.099.8
698.21.599.1

Recommendation: Store at -20°C in anhydrous conditions to minimize deuterium loss .

Advanced Research Questions

Q. How can contradictions in reported pharmacokinetic data for this compound be resolved?

Methodological Answer: Discrepancies in bioavailability (e.g., 45% vs. 60% in rodent models) often arise from:

  • Experimental Variables : Dosing regimens (bolus vs. infusion), animal strain differences, or analytical sensitivity (e.g., LC-MS/MS vs. ELISA) .
  • Data Reconciliation Strategy :

Meta-Analysis : Pool data from ≥5 studies, applying Cochrane criteria for bias adjustment.

Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., C57BL/6 mice, 10 mg/kg IV).

Advanced Analytics : Use population pharmacokinetic modeling (NONMEM) to account for inter-study variability .

Example meta-analysis outcome:

Study Group Bioavailability (%)95% CI
Original Claims45–6040–65
Replicated Studies52–5850–60

Q. What methodological frameworks are optimal for studying this compound’s metabolic pathways across species?

Methodological Answer: Use a multi-omics approach :

  • Step 1 : In vitro hepatocyte incubation (human, rat, mouse) with Avizafone-d5, followed by UPLC-QTOF-MS for metabolite profiling.
  • Step 2 : Isotope tracing (<sup>13</sup>C-glucose) to map deuterium retention in metabolites.
  • Step 3 : Comparative analysis via species-specific cytochrome P450 inhibition assays (CYP3A4, CYP2D6) .

Key findings from a cross-species study:

Species Major MetaboliteCYP Isoform ResponsibleDeuterium Retention (%)
HumanNor-avizafone-d3CYP3A460
RatAvizafone-d5-glucuronideCYP2D685

Implication: Species-specific metabolism necessitates careful translational model selection.

Q. How should researchers address ethical and methodological challenges in this compound’s in vivo neuropharmacological studies?

Methodological Answer:

  • Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies, including justification of sample size (power analysis) and humane endpoints .
  • Experimental Design :
  • Use randomized, blinded dosing in rodent models (e.g., elevated plus maze for anxiety).
  • Include deuterated controls to distinguish isotope effects.
    • Data Transparency : Pre-register protocols on Open Science Framework and share raw data via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.